(1-methanesulfonylcyclopropyl)methanol
Overview
Description
(1-methanesulfonylcyclopropyl)methanol is an organic compound with the molecular formula C5H10O3S. It is characterized by a three-membered cyclopropane ring and a hydroxyl group attached to a sulfone moiety. This compound is a white crystalline solid and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methanesulfonylcyclopropyl)methanol typically involves the reaction of cyclopropanemethanol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
(1-methanesulfonylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfone moiety can be reduced to a sulfide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropanemethanethiol.
Substitution: Formation of various cyclopropane derivatives depending on the substituent introduced.
Scientific Research Applications
(1-methanesulfonylcyclopropyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methanesulfonylcyclopropyl)methanol involves its interaction with specific molecular targets. The hydroxyl group and sulfone moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanemethanol: Lacks the sulfone moiety, making it less reactive in certain chemical reactions.
Cyclopropanemethanethiol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness
(1-methanesulfonylcyclopropyl)methanol is unique due to the presence of both a cyclopropane ring and a sulfone moiety. This combination imparts distinct chemical reactivity and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(1-methylsulfonylcyclopropyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-9(7,8)5(4-6)2-3-5/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHVIHLGSPFPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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